3,4,4-Trimethylpentanoic acid

Descripción general

Descripción

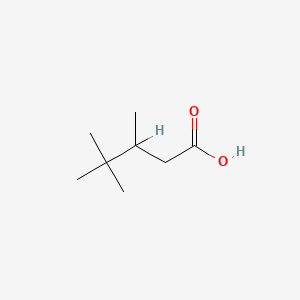

3,4,4-Trimethylpentanoic acid is an organic compound with the molecular formula C8H16O2. It is a branched-chain carboxylic acid, known for its unique structure which includes three methyl groups attached to the pentanoic acid backbone. This compound is of interest due to its various applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3,4,4-Trimethylpentanoic acid can be synthesized through several methods. One common approach involves the alkylation of isobutene with 2-butene, followed by oxidation to introduce the carboxylic acid group. The reaction typically requires a catalyst, such as a zeolite, and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale catalytic processes. The use of ionic liquids as catalysts has been explored to enhance the efficiency of the alkylation step. The subsequent oxidation step may involve the use of strong oxidizing agents like potassium permanganate or chromium trioxide.

Análisis De Reacciones Químicas

Types of Reactions: 3,4,4-Trimethylpentanoic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form carbon dioxide and water.

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Substitution: The hydrogen atoms in the methyl groups can be substituted with other functional groups through halogenation or other substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (chlorine, bromine), catalysts (iron, aluminum chloride).

Major Products:

Oxidation: Carbon dioxide, water.

Reduction: 3,4,4-Trimethylpentanol.

Substitution: Halogenated derivatives of this compound.

Aplicaciones Científicas De Investigación

3,4,4-Trimethylpentanoic acid has a wide range of applications in various fields:

Chemistry: Used as a catalyst in alkylation reactions to produce high-octane components for gasoline.

Biology: Functionalized derivatives are used in the synthesis of conducting polymers for biosensor applications.

Medicine: Investigated for its potential in radiation physics and medical imaging due to its interaction with positrons.

Industry: Employed in the production of polymers, surfactants, and antioxidants.

Mecanismo De Acción

The mechanism of action of 3,4,4-Trimethylpentanoic acid involves its interaction with various molecular targets and pathways. In catalytic processes, it acts as a catalyst by facilitating the transfer of alkyl groups. In biological systems, its derivatives can interact with DNA, enhancing the sensitivity of biosensors. In medical imaging, its interaction with positrons improves the accuracy of radiation detection devices.

Comparación Con Compuestos Similares

- 2,2,4-Trimethylpentanoic acid

- 3,3,4-Trimethylpentanoic acid

- 2,3,4-Trimethylpentanoic acid

Comparison: 3,4,4-Trimethylpentanoic acid is unique due to the specific positioning of its methyl groups, which influences its reactivity and applications. Compared to 2,2,4-Trimethylpentanoic acid, it has different steric and electronic properties, making it more suitable for certain catalytic and synthetic applications. The presence of three methyl groups in close proximity also affects its physical properties, such as boiling and melting points, compared to its isomers.

Actividad Biológica

3,4,4-Trimethylpentanoic acid (TMPA), a branched-chain fatty acid, has garnered interest in recent years due to its potential biological activities and applications in various fields, including pharmaceuticals and biochemistry. This article provides a detailed overview of TMPA’s biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Pharmacological Activities

TMPA has been investigated for various biological activities, including:

- Antimicrobial Activity : Research indicates that TMPA exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacterial strains, making it a candidate for developing new antibacterial agents .

- Anti-inflammatory Effects : TMPA has demonstrated potential anti-inflammatory effects in vitro. It was shown to reduce the production of pro-inflammatory cytokines in cell culture models .

- Neuroprotective Properties : Some studies suggest that TMPA may possess neuroprotective effects. It has been tested in models of neurodegeneration, showing promise in mitigating neuronal damage .

Structure-Activity Relationship (SAR)

Understanding the SAR of TMPA is crucial for optimizing its biological activity. Modifications to the TMPA structure can lead to variations in potency and efficacy against different biological targets. For instance:

- Ester and Amide Derivatives : Research has focused on synthesizing various ester and amide derivatives of TMPA to enhance its pharmacological properties. These derivatives have been evaluated for their ability to act as antitumor agents and exhibit other therapeutic effects .

- Synthetic Modifications : The introduction of functional groups at specific positions on the TMPA molecule has been explored to improve its interaction with biological targets. For example, modifications at the 2-position have shown enhanced activity against certain cancer cell lines .

Case Studies

Several case studies have highlighted the biological activity of TMPA and its derivatives:

- Antitumor Activity : A study demonstrated that specific derivatives of TMPA exhibited significant cytotoxicity against various cancer cell lines, including HeLa and MCF-7 cells. The most potent derivatives were found to induce apoptosis through mitochondrial pathways .

- Neuroprotection : In a model of oxidative stress-induced neurotoxicity, TMPA was shown to reduce cell death and improve cell viability. This suggests potential applications in treating neurodegenerative diseases .

- Antimicrobial Efficacy : A recent investigation reported that TMPA and its derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Summary of Biological Activities

Propiedades

IUPAC Name |

3,4,4-trimethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-6(5-7(9)10)8(2,3)4/h6H,5H2,1-4H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLBGHZBIFQNGCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70996643 | |

| Record name | 3,4,4-Trimethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70996643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75177-71-8 | |

| Record name | Pentanoic acid, 3,4,4-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075177718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,4-Trimethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70996643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary findings regarding the dehydration of 3-hydroxy-3,4,4-trimethylpentanoic acid?

A1: The research primarily focuses on understanding the dehydration process of 3-hydroxy-3,4,4-trimethylpentanoic acid, particularly the formation of the lactone product. A correction to a previous study is presented in [] regarding the dehydration products of 3-hydroxy-3,4,4-trimethylpentanoic acid.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.